Cas no 120163-60-2 (1-(3-chloropropyl)-Piperazine)
1-(3-chloropropyl)-Piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chloropropyl)-Piperazine
- 1-(3-chloropropyl)piperazine
- DA-14599
- SCHEMBL4098624
- 120163-60-2
- DTXSID80341988
- EN300-7634627
- N-(chloropropyl)piperazine
- 3-piperazinopropyl chloride
- AKOS006229882
- chloropropyl piperazine
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- Inchi: 1S/C7H15ClN2/c8-2-1-5-10-6-3-9-4-7-10/h9H,1-7H2
- InChI Key: VBWGBXZUJJUARM-UHFFFAOYSA-N
- SMILES: ClCCCN1CCNCC1
Computed Properties
- Exact Mass: 162.0923762g/mol
- Monoisotopic Mass: 162.0923762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 81.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 15.3Ų
1-(3-chloropropyl)-Piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7634627-1.0g |
1-(3-chloropropyl)piperazine |
120163-60-2 | 95% | 1.0g |
$628.0 | 2024-05-22 | |
| Enamine | EN300-7634627-0.05g |
1-(3-chloropropyl)piperazine |
120163-60-2 | 95% | 0.05g |
$528.0 | 2024-05-22 | |
| Enamine | EN300-7634627-0.1g |
1-(3-chloropropyl)piperazine |
120163-60-2 | 95% | 0.1g |
$553.0 | 2024-05-22 | |
| Enamine | EN300-7634627-0.25g |
1-(3-chloropropyl)piperazine |
120163-60-2 | 95% | 0.25g |
$579.0 | 2024-05-22 | |
| Enamine | EN300-7634627-0.5g |
1-(3-chloropropyl)piperazine |
120163-60-2 | 95% | 0.5g |
$603.0 | 2024-05-22 | |
| Enamine | EN300-7634627-2.5g |
1-(3-chloropropyl)piperazine |
120163-60-2 | 95% | 2.5g |
$1230.0 | 2024-05-22 | |
| Enamine | EN300-7634627-5.0g |
1-(3-chloropropyl)piperazine |
120163-60-2 | 95% | 5.0g |
$1821.0 | 2024-05-22 | |
| Enamine | EN300-7634627-10.0g |
1-(3-chloropropyl)piperazine |
120163-60-2 | 95% | 10.0g |
$2701.0 | 2024-05-22 |
1-(3-chloropropyl)-Piperazine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-(3-chloropropyl)-Piperazine
Recent Advances in the Study of 1-(3-chloropropyl)-Piperazine (CAS: 120163-60-2) and Its Applications in Chemical Biology and Pharmaceutical Research
1-(3-chloropropyl)-Piperazine (CAS: 120163-60-2) is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of antipsychotic and antidepressant drugs. Recent studies have highlighted its versatile role in medicinal chemistry, owing to its ability to serve as a building block for the modification of piperazine-based scaffolds. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 1-(3-chloropropyl)-Piperazine as a precursor for the synthesis of novel dopamine D2 receptor antagonists. The study demonstrated that derivatives of this compound exhibited high binding affinity and selectivity, making them promising candidates for the treatment of schizophrenia. The synthetic route involved a nucleophilic substitution reaction, followed by further functionalization to enhance pharmacokinetic properties. These findings underscore the compound's significance in the design of next-generation antipsychotics.
Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, focused on the antimicrobial properties of 1-(3-chloropropyl)-Piperazine derivatives. The study revealed that certain analogs displayed potent activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. Molecular docking studies suggested that the chloropropyl moiety plays a critical role in disrupting bacterial cell wall synthesis, providing a mechanistic basis for the observed efficacy. These results open new avenues for the development of antibiotics targeting resistant pathogens.
Beyond its pharmacological applications, 1-(3-chloropropyl)-Piperazine has also been investigated in the context of chemical biology. A 2024 preprint on ChemRxiv described its use as a linker in the construction of bifunctional probes for protein labeling. The researchers utilized the compound's reactivity to conjugate fluorescent tags and affinity handles, enabling the visualization and isolation of target proteins in complex biological systems. This approach has potential implications for drug discovery and proteomics research.
Despite these advancements, challenges remain in optimizing the safety and bioavailability of 1-(3-chloropropyl)-Piperazine-based compounds. A recent review in Expert Opinion on Drug Metabolism & Toxicology highlighted the need for further preclinical studies to assess potential off-target effects and metabolic stability. Future research directions may include the development of prodrug strategies or formulation technologies to address these limitations.
In conclusion, 1-(3-chloropropyl)-Piperazine (CAS: 120163-60-2) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its diverse biological activities make it a focal point for ongoing investigations. As research progresses, this compound is likely to contribute significantly to the discovery of new therapeutic agents and chemical probes.
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